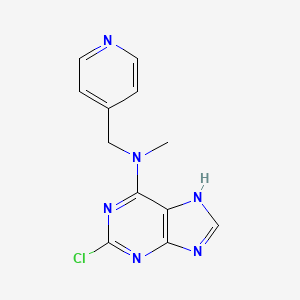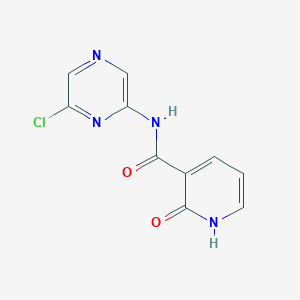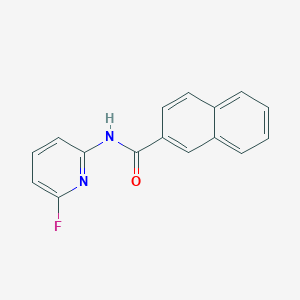![molecular formula C10H12IN5 B6632264 N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-iodopyrimidin-2-amine](/img/structure/B6632264.png)
N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-iodopyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-iodopyrimidin-2-amine, also known as WYE-125132, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
作用機序
The mechanism of action of N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-iodopyrimidin-2-amine involves the inhibition of several kinases, including mTOR, PI3K, and AKT. These kinases are known to play a critical role in the regulation of cell growth, proliferation, and survival. By inhibiting these kinases, this compound can induce cell cycle arrest and apoptosis in cancer cells, as well as reduce inflammation and modulate the immune response in autoimmune disorders.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In cancer cells, this compound can induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis. In autoimmune disorders, this compound can reduce inflammation and modulate the immune response. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-iodopyrimidin-2-amine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified to improve its potency and selectivity. It has also been extensively studied in preclinical models, which makes it a well-characterized compound for further research. However, there are also some limitations to using this compound in lab experiments. It has a relatively short half-life, which may limit its efficacy in vivo. It also has low solubility in water, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research on N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-iodopyrimidin-2-amine. One direction is to further optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the biochemical and physiological effects of this compound in more detail, particularly in vivo models. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in different disease models. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in humans.
合成法
The synthesis of N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-iodopyrimidin-2-amine involves a multi-step process that has been described in detail in several research articles. The key steps involve the reaction of 5-iodo-2-chloropyrimidine with 1,3-dimethyl-4-amino-1H-pyrazole in the presence of a base, followed by the protection of the resulting intermediate with a suitable protecting group. The final step involves the removal of the protecting group to obtain the desired compound. This synthesis method has been optimized to yield high purity and high yield of the compound.
科学的研究の応用
N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-iodopyrimidin-2-amine has been extensively studied for its potential therapeutic applications. Several preclinical studies have shown that this compound has potent inhibitory activity against various kinases that are involved in the regulation of cell growth, proliferation, and survival. This makes it a potential candidate for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
特性
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-iodopyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12IN5/c1-7-8(6-16(2)15-7)3-12-10-13-4-9(11)5-14-10/h4-6H,3H2,1-2H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJZCPZEQWSWAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNC2=NC=C(C=N2)I)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12IN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-fluoro-3-methoxyphenyl)methyl]-1-(6-methoxypyridin-3-yl)methanamine](/img/structure/B6632186.png)
![N-[(5-bromopyridin-3-yl)methyl]-2-thiophen-2-ylethanamine](/img/structure/B6632188.png)
![N-[(5-bromopyridin-3-yl)methyl]-2-imidazol-1-ylethanamine](/img/structure/B6632208.png)

![1-[4-Methyl-2-(6-methylpyridin-3-yl)-1,3-thiazol-5-yl]ethanone](/img/structure/B6632225.png)


![4-[1-[(5-Iodopyrimidin-2-yl)amino]ethyl]benzonitrile](/img/structure/B6632235.png)



![2-[(4-chloro-2-methylphenyl)methylamino]-N,N-dimethylacetamide](/img/structure/B6632292.png)
![3-bromo-5-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]benzamide](/img/structure/B6632298.png)